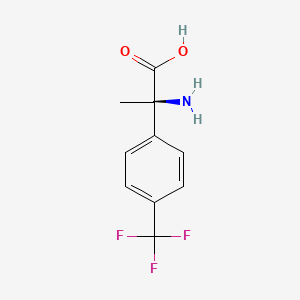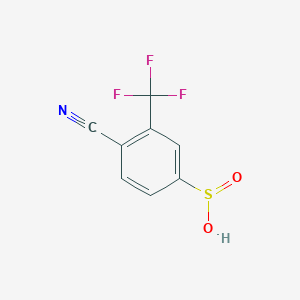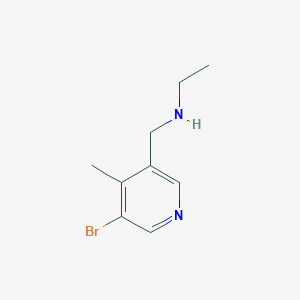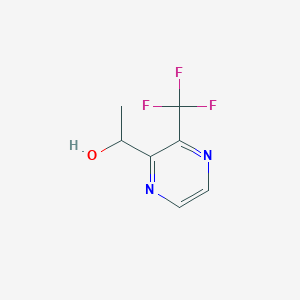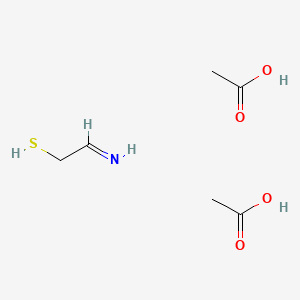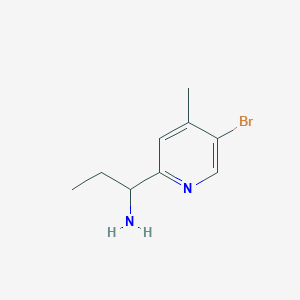
1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine is a chemical compound with the molecular formula C9H13BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine typically involves the bromination of 4-methylpyridine followed by amination. One common method is the reaction of 5-bromo-4-methylpyridine with propan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 4-methylpyridin-2-ylpropan-1-amine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide, potassium carbonate, or other strong bases are employed to facilitate nucleophilic substitution.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 4-Methylpyridin-2-ylpropan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing biochemical pathways and cellular processes.
類似化合物との比較
2-Amino-5-bromo-4-methylpyridine: Shares the bromine and methyl groups but differs in the position of the amino group.
5-Bromo-2-(4-methylpiperazin-1-yl)pyridine: Contains a piperazine ring instead of a propan-1-amine group.
N-(Pyridin-2-yl)amides: Structurally similar but with an amide functional group instead of an amine.
Uniqueness: 1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a propan-1-amine group makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
特性
分子式 |
C9H13BrN2 |
|---|---|
分子量 |
229.12 g/mol |
IUPAC名 |
1-(5-bromo-4-methylpyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H13BrN2/c1-3-8(11)9-4-6(2)7(10)5-12-9/h4-5,8H,3,11H2,1-2H3 |
InChIキー |
HIFQTXDERVBRTA-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=NC=C(C(=C1)C)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


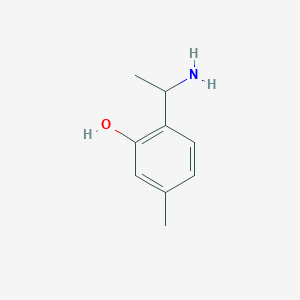
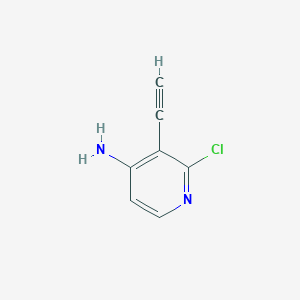
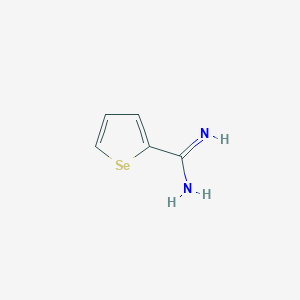
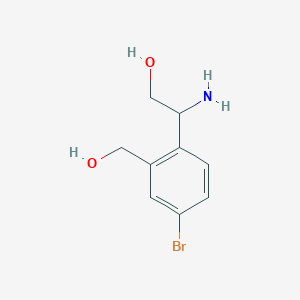
![7-Fluoro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12966953.png)
![3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine](/img/structure/B12966956.png)



